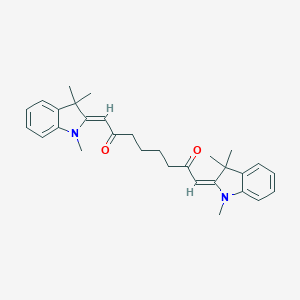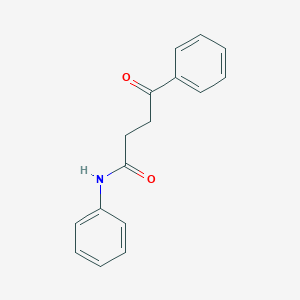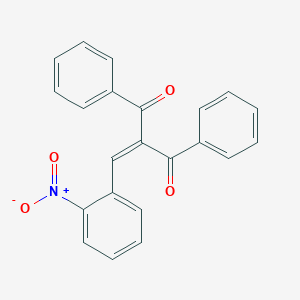![molecular formula C18H27ClO B514991 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514991.png)
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound under controlled conditions to introduce the chlorine atom at the desired position. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom and introduce hydrogen.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted tricyclic compounds.
Aplicaciones Científicas De Investigación
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets. The chlorine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-bromo-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chlorine’s reactivity is advantageous.
Propiedades
Fórmula molecular |
C18H27ClO |
|---|---|
Peso molecular |
294.9g/mol |
Nombre IUPAC |
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C18H27ClO/c1-15(2)6-12-7-17(5)9-16(3,4)10-18(19,11-17)14(12)13(20)8-15/h6-11H2,1-5H3 |
Clave InChI |
SQQIERGXMVUMSE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)Cl)C |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine](/img/structure/B514922.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B514927.png)


![Trimethyl-[4,4,6,6-tetramethyl-5-(4-methylphenyl)sulfonyl-2,3-diazabicyclo[3.1.0]hex-2-en-1-yl]silane](/img/structure/B514930.png)
![8-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B514933.png)
